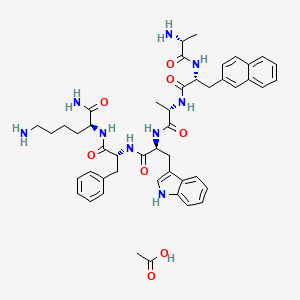
Acetic acid; pralmorelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid: and pralmorelin are two distinct compounds with unique properties and applications. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. Pralmorelin, on the other hand, is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin, with the amino acid sequence D-Alanyl-3-(naphthalen-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide .
Métodos De Preparación
Acetic Acid
Acetic acid is produced industrially via the carbonylation of methanol. The process involves three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Pralmorelin
Pralmorelin is synthesized through peptide synthesis techniques, involving the sequential addition of amino acids to form the desired peptide chain. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support, followed by cleavage and purification .
Análisis De Reacciones Químicas
Acetic Acid
Acetic acid undergoes typical reactions of carboxylic acids:
Neutralization: Reacts with bases to form acetate salts and water.
Reduction: Can be reduced to ethanol using strong reducing agents.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Oxidation: Can be oxidized to carbon dioxide and water under strong oxidative conditions.
Pralmorelin
Pralmorelin, being a peptide, can undergo hydrolysis, where peptide bonds are cleaved by water, typically catalyzed by enzymes or acids. It can also participate in reactions involving its functional groups, such as amide bond formation and disulfide bond formation .
Aplicaciones Científicas De Investigación
Acetic Acid
Acetic acid has a wide range of applications:
Chemistry: Used as a solvent and reagent in chemical synthesis.
Biology: Utilized in the preparation of biological specimens.
Medicine: Employed as an antimicrobial agent and in the production of pharmaceuticals.
Industry: Used in the manufacture of plastics, textiles, and food products.
Pralmorelin
Pralmorelin is primarily used in medical research:
Diagnostic Agent: Used to assess growth hormone deficiency.
Growth Hormone Secretagogue: Investigated for its potential to stimulate growth hormone release in various conditions.
Mecanismo De Acción
Acetic Acid
Acetic acid acts as an antimicrobial agent by lowering the pH and disrupting the cell membranes of microorganisms. It is also involved in metabolic pathways as a precursor to acetyl-CoA, which plays a central role in energy production and biosynthesis .
Pralmorelin
Pralmorelin acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist. It binds to GHSR, stimulating the release of growth hormone from the pituitary gland. This mechanism involves the activation of intracellular signaling pathways that lead to the secretion of growth hormone .
Comparación Con Compuestos Similares
Acetic Acid
Similar compounds include:
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: A carboxylic acid with the formula C₂H₅COOH.
Acetaldehyde: An aldehyde with the formula CH₃CHO.
Pralmorelin
Similar compounds include other growth hormone secretagogues:
Ghrelin: A natural peptide hormone that stimulates growth hormone release.
Hexarelin: A synthetic peptide that acts as a growth hormone secretagogue.
Ipamorelin: Another synthetic peptide with growth hormone-releasing properties.
Propiedades
Fórmula molecular |
C47H59N9O8 |
|---|---|
Peso molecular |
878.0 g/mol |
Nombre IUPAC |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C45H55N9O6.C2H4O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;1-2(3)4/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);1H3,(H,3,4)/t27-,28+,36+,37-,38-,39+;/m1./s1 |
Clave InChI |
ITKWTNXSQFOONQ-DTAFKERUSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.CC(=O)O |
SMILES canónico |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


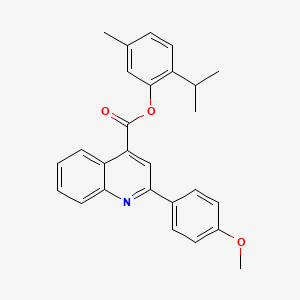
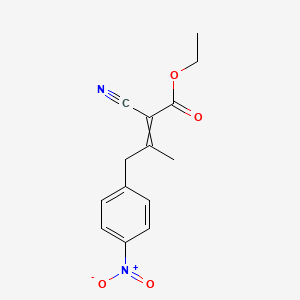
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)


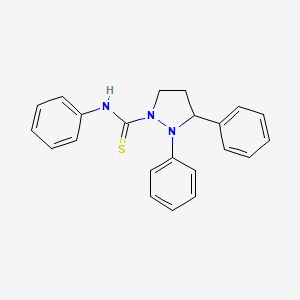


![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)
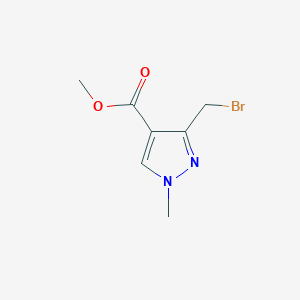

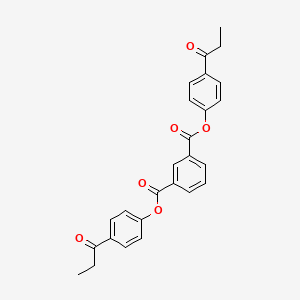
![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
